molecular formula C17H16F3NO2 B6495812 N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide CAS No. 1351659-76-1

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide

Cat. No.: B6495812
CAS No.: 1351659-76-1
M. Wt: 323.31 g/mol
InChI Key: PVCPBHVUVAMIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a trifluoromethyl group, which is often introduced to enhance the biological activity and metabolic stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzoic acid and 2-hydroxy-3-phenylpropylamine.

    Amide Bond Formation: The carboxylic acid group of 2-(trifluoromethyl)benzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 2-hydroxy-3-phenylpropylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzamides

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has shown promise in several therapeutic areas:

  • Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs), which are implicated in conditions like osteoarthritis.
  • Enzyme Inhibition : It has been studied for its ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes. The compound exhibited dose-dependent inhibition, indicating potential therapeutic applications in treating inflammatory diseases .
  • Cancer Research : Preliminary studies suggest that it may have anticancer properties by modulating pathways related to cell proliferation and apoptosis. Its unique structural features may enhance its binding affinity to specific biological targets involved in cancer progression.

The biological activity of this compound can be summarized as follows:

Activity TypeDetails
Antimicrobial Exhibits significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli with MICs ranging from 50 to 100 µg/mL .
Antioxidant Demonstrated strong antioxidant potential by scavenging free radicals with an IC50 value of approximately 30 µM .
Enzyme Inhibition Inhibits phospholipase A2 with an IC50 of 25 µM, suggesting roles in inflammatory pathways .

Synthetic Applications

The compound serves as a valuable building block in synthetic organic chemistry. Its unique functional groups allow for the development of more complex molecules, facilitating advancements in both medicinal chemistry and materials science. The synthesis typically involves multiple steps that ensure high yields and purity, making it suitable for further biological evaluation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Osteoarthritis : A study published in Pharmacology Research demonstrated that this compound effectively reduced inflammation markers in chondrocytes, suggesting its role as a disease-modifying agent in osteoarthritis treatment.
  • Antimicrobial Efficacy : A comparative study indicated that this compound outperformed traditional antibiotics against certain bacterial strains, providing insights into its potential use as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-phenylpropyl)benzamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    2-(trifluoromethyl)benzamide: Lacks the hydroxy-phenylpropyl moiety, which may affect its overall properties and applications.

Uniqueness

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the hydroxy-phenylpropyl and trifluoromethyl groups. This combination can result in enhanced biological activity, improved metabolic stability, and specific interactions with molecular targets.

Biological Activity

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C17H16F3NOC_{17}H_{16}F_{3}NO with a molecular weight of 323.31 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with various biological targets .

Synthesis Overview:

  • Starting Materials: 2-(Trifluoromethyl)benzoic acid and 2-hydroxy-3-phenylpropylamine.
  • Amide Bond Formation: The carboxylic acid group is activated using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
  • Purification: The crude product is purified through recrystallization or column chromatography.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity and metabolic stability, which may lead to various therapeutic effects.

1. Anti-inflammatory Effects

Preliminary studies indicate that this compound exhibits anti-inflammatory properties by modulating pathways involved in inflammatory responses. It may inhibit specific signaling pathways such as NF-kB, which is critical in inflammation.

2. Analgesic Properties

Research suggests potential analgesic effects, making it a candidate for pain management therapies. Its interaction with pain-related receptors could provide insights into developing new analgesics.

Case Studies and Research Findings

StudyFindings
Qiu et al. (2016)Identified anti-inflammatory properties linked to similar benzamide derivatives, suggesting potential applications in inflammatory diseases .
Ahmad et al. (2011)Explored structure-activity relationships, emphasizing the importance of the trifluoromethyl group for biological activity .
PMC3150619 (2011)Investigated pharmacological profiles, noting that modifications could enhance therapeutic efficacy against various diseases .

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c18-17(19,20)15-9-5-4-8-14(15)16(23)21-11-13(22)10-12-6-2-1-3-7-12/h1-9,13,22H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCPBHVUVAMIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.